N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
N-(2-{1-[(2,4,6-Trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic small molecule featuring a benzodiazole (1H-1,3-benzodiazole) core substituted with a 2,4,6-trimethylphenylmethyl group at the N1 position and a furan-2-carboxamide moiety linked via an ethyl chain at the C2 position.
Properties
IUPAC Name |
N-[2-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-16-13-17(2)19(18(3)14-16)15-27-21-8-5-4-7-20(21)26-23(27)10-11-25-24(28)22-9-6-12-29-22/h4-9,12-14H,10-11,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXYMWLEIVDGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the furan-2-carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Attributes:
- Benzodiazole core : A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.
- 2,4,6-Trimethylphenylmethyl group : A bulky, electron-rich substituent introduced at N1, likely enhancing lipophilicity and steric effects.
- Ethyl linker : Connects the benzodiazole to the furan-2-carboxamide group, providing conformational flexibility.
- Furan-2-carboxamide : A heterocyclic carboxamide that may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
The following analysis compares the target compound with four structurally related benzodiazole or benzimidazole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural Differentiation and Implications
Core Heterocycle :
- The target compound and share a 1H-1,3-benzodiazole core, whereas features a benzimidazole (two fused aromatic rings with nitrogen atoms at positions 1 and 3). Benzimidazoles are more rigid and may exhibit stronger π-π stacking interactions compared to benzodiazoles .
Substituent Effects: Lipophilicity: The 2,4,6-trimethylphenyl group in the target compound significantly increases logP compared to the phenyl group in or the methoxyphenoxyethyl group in . This may enhance membrane permeability but reduce aqueous solubility . Hydrogen Bonding: The furan-2-carboxamide group in all compounds acts as a hydrogen bond acceptor.
Synthetic Accessibility :
- highlights methodologies for synthesizing furan-3-carboxamide derivatives (e.g., hydrazinyl intermediates), suggesting that the target compound’s ethyl-linked furan-2-carboxamide could be synthesized via similar acyl azide or hydrazine pathways .
Biological Activity
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O2. The compound features a furan ring and a benzodiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzodiazole possess the ability to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .
Antimicrobial Effects
The compound has shown antimicrobial activity against various pathogens. In vitro studies have reported that similar furan derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Properties
Neuroprotective effects have been observed in compounds containing benzodiazole structures. They may exert their effects by modulating neurotransmitter levels and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate neurotransmitter receptors, enhancing neuroprotective effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Study : A recent study evaluated the efficacy of a benzodiazole derivative in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, indicating potent anticancer activity .
- Antimicrobial Research : Another study tested various furan derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting potential for development into new antimicrobial agents .
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The synthesis of structurally related benzodiazole-furan hybrids typically involves multi-step protocols:
- Step 1 : Preparation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Alkylation or arylation at the benzodiazole nitrogen using reagents like (2,4,6-trimethylphenyl)methyl halides. Palladium-catalyzed C–H functionalization may optimize regioselectivity .
- Step 3 : Coupling the furan-2-carboxamide moiety via amide bond formation. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile .
Q. Key Parameters :
- Temperature control during Pd-catalyzed steps to avoid side reactions.
- Solvent polarity impacts reaction rates and yields in transamidation .
Table 1 : Common Characterization Techniques
| Technique | Application | Key Observations |
|---|---|---|
| 1H/13C NMR | Confirm regiochemistry and purity | Aromatic proton shifts (δ 6.5–8.5 ppm), amide NH (~δ 10 ppm) |
| FT-IR | Validate amide bond formation | C=O stretch (~1670 cm⁻¹), N–H bend (~3300 cm⁻¹) |
| HPLC-MS | Assess purity and molecular weight | [M+H]+ peak matching theoretical mass |
Q. How can researchers verify the structural integrity of this compound?
- X-ray crystallography resolves ambiguities in molecular conformation. For example, dihedral angles between benzodiazole and furan rings (e.g., ~9.7° in similar compounds) confirm steric interactions .
- Dynamic NMR in solution detects rotational barriers in amide bonds, which may explain discrepancies between solid-state and solution data .
- 2D NMR (COSY, HSQC) assigns coupling networks, critical for distinguishing regioisomers .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent ratio). For Pd-catalyzed steps, a 3-level DoE identified acetonitrile as optimal for balancing reactivity and solubility .
- Flow Chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., alkylation), reducing decomposition .
- In situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How should researchers address contradictions in spectroscopic data?
Case Study : A reported 1H NMR singlet for a methyl group (δ 2.3 ppm) conflicts with a split signal in replicate experiments.
- Root Cause : Dynamic effects (e.g., hindered rotation) or trace solvents (e.g., DMF) may broaden signals.
- Resolution :
- Variable-temperature NMR (VT-NMR) to assess rotational barriers.
- Purify via preparative HPLC and re-analyze in deuterated DMSO .
- Cross-validate with 13C DEPT to confirm carbon environments .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Quantum Mechanical Calculations :
- Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Compare HOMO-LUMO gaps to assess reactivity toward biological targets (e.g., kinases) .
- Molecular Docking :
- Use AutoDock Vina to model interactions with benzodiazole-binding enzymes (e.g., cytochrome P450). Focus on hydrogen bonds between the furan carboxamide and catalytic residues .
Q. What strategies validate biological activity in vitro?
- Enzyme Assays :
- Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC50 determination. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
- Cytotoxicity Screening :
- MTT assays on HEK293 cells, comparing IC50 values against structural analogs to establish SAR trends .
Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?
- Strict QC Protocols :
- Enforce ≥95% purity via orthogonal methods (HPLC, LC-MS).
- Standardize storage conditions (desiccated, -20°C) to prevent hydrolysis of the amide bond .
- Bioassay Replicates :
- Use triplicate measurements with internal standards (e.g., tamoxifen for cytotoxicity assays) .
Q. What advanced analytical techniques resolve degradation pathways?
- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed furan rings) under accelerated stability conditions (40°C/75% RH) .
- Solid-State NMR : Probe amorphous vs. crystalline degradation in lyophilized formulations .
Q. How do substituents on the benzodiazole ring influence physicochemical properties?
- LogP Studies : Introduce electron-withdrawing groups (e.g., -NO2) to reduce lipophilicity, measured via shake-flask method .
- Solubility Enhancement : Co-crystallization with succinic acid improves aqueous solubility by 15-fold (via phase solubility diagrams) .
Q. What methodologies reconcile conflicting bioactivity data across studies?
- Meta-Analysis : Pool data from public repositories (e.g., ChEMBL) to identify outliers.
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA, minimizing false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
